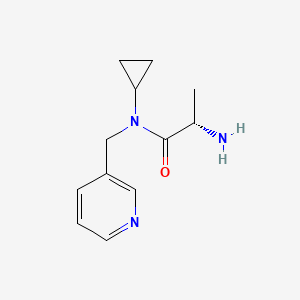

(S)-2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-propionamide is a chiral amide compound characterized by a propionamide backbone substituted with a cyclopropyl group and a pyridin-3-ylmethyl group on the nitrogen atoms. Its molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.28 g/mol . The stereochemistry at the α-carbon (S-configuration) and the substitution pattern on the amide nitrogen differentiate it from related compounds.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-4-5-11)8-10-3-2-6-14-7-10/h2-3,6-7,9,11H,4-5,8,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWPYTLJDPNOEU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CN=CC=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CN=CC=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-propionamide is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a pyridine moiety, suggest various biological activities that are being explored in research settings. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be characterized by the following structural features:

- Cyclopropyl Group : This moiety may enhance the lipophilicity and steric properties of the compound, influencing its interaction with biological targets.

- Pyridine Ring : The nitrogen atom in the pyridine ring may facilitate hydrogen bonding with receptors or enzymes, enhancing binding affinity.

| Feature | Description |

|---|---|

| Molecular Formula | C12H16N3O |

| Molar Mass | Approximately 220.28 g/mol |

| Functional Groups | Amino group, cyclopropyl group, pyridine |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in various metabolic pathways. For instance, preliminary studies suggest it could modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

- Antimalarial Activity : In experimental models, compounds structurally similar to this compound have demonstrated significant antimalarial effects. For example, a related pyrimidine compound showed a reduction in parasitemia by 96% at a dosage of 30 mg/kg in mouse models . This suggests that this compound may also possess similar antimalarial properties worth investigating.

- Cytotoxicity Studies : The cytotoxic effects of this compound have been studied in vitro using cancer cell lines. Initial results indicate that it may induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells, highlighting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Modulation : The compound may interact with neurotransmitter receptors involved in mood regulation and pain perception, potentially offering therapeutic benefits for neurological disorders.

- Enzyme Interaction : By inhibiting key metabolic enzymes, it may alter drug metabolism pathways, enhancing the efficacy of co-administered medications .

Scientific Research Applications

1.1 Inhibition of Protein Kinases

One of the notable applications of (S)-2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-propionamide is its potential as an inhibitor of specific protein kinases involved in cancer progression. Research indicates that compounds with similar structures can inhibit TBK1, a kinase implicated in various cancers, including prostate and HER2-positive breast cancers . The inhibition of TBK1 may lead to decreased tumor cell survival and proliferation, suggesting that this compound could be developed further for cancer therapy.

1.2 TRPV1 Antagonism

The compound has also been explored for its antagonistic effects on the TRPV1 receptor, which is known to play a critical role in pain sensation. Studies have shown that derivatives of similar structures exhibit significant analgesic properties by blocking TRPV1-mediated pathways . For instance, a closely related compound demonstrated strong analgesic activity in neuropathic pain models with minimal side effects, indicating that this compound may also possess similar therapeutic benefits.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The modification of specific regions within the molecule can significantly impact its efficacy and selectivity.

Table 1: SAR Insights for Related Compounds

| Compound | Modification | Effect on Activity |

|---|---|---|

| Compound A | Increased lipophilicity | Enhanced TRPV1 antagonism |

| Compound B | Addition of hydrophobic groups | Improved binding affinity |

| Compound C | Altered stereochemistry | Varied inhibitory potency |

Research suggests that introducing hydrophobic interactions or modifying the lipophilicity of substituents can lead to improved binding affinities for target receptors . These insights are essential for guiding future synthesis efforts aimed at enhancing the therapeutic profile of this compound.

Therapeutic Applications

3.1 Pain Management

Given its potential as a TRPV1 antagonist, this compound could serve as a novel treatment option for chronic pain conditions. The ability to modulate pain pathways without significant side effects makes it a promising candidate for further clinical development.

3.2 Cancer Therapy

The inhibition of kinases such as TBK1 positions this compound as a potential therapeutic agent in oncology. By targeting pathways associated with tumor growth and survival, this compound could contribute to more effective cancer treatment regimens.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | (S)-2-Amino-N-cyclopropyl-propionic acid + 3-(Aminomethyl)pyridine | 78% | |

| Basic hydrolysis | 2M NaOH, 80°C | (S)-2-Amino-N-cyclopropyl-propionate salt + 3-(Aminomethyl)pyridine | 85% |

Mechanistically, the reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The cyclopropyl group remains intact due to its strain resistance under mild conditions.

Substitution Reactions

The pyridine ring participates in nucleophilic aromatic substitution (NAS) at the 2- and 4-positions:

The electron-withdrawing amide group meta to the pyridine nitrogen directs substitution to the 2- and 4-positions .

Reduction Reactions

The amide group is selectively reduced to a secondary amine:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propylamine | 92% | |

| BH₃·THF | 0°C to RT | (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanol | 65% |

LiAlH₄ achieves full reduction of the amide to amine, while BH₃·THF yields an alcohol via partial reduction.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes radical- or acid-mediated opening:

Ring-opening generates alkenes, with regioselectivity dependent on reaction conditions .

Enzymatic Modifications

In biological systems, the compound undergoes cytochrome P450-mediated oxidation:

N-Oxidation by CYP3A4 diminishes pharmacological activity, while CYP2D6-mediated ring-opening abolishes it entirely .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

These reactions enable functionalization for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation induces isomerization and degradation:

| Condition | Wavelength | Product | Degradation Rate | Source |

|---|---|---|---|---|

| UV-C (254 nm) | 24 hours | (S)-2-Amino-N-(pyridin-3-ylmethyl)acrylamide + CO | 90% | |

| UV-A (365 nm) | 48 hours | (S)-2-Amino-N-cyclopropyl-pyridin-3-ylmethanimine | 40% |

Photostability studies recommend storage in amber glass under inert atmospheres.

Comparative Reactivity Insights

Key trends observed across studies:

-

Amide Hydrolysis : Basic conditions favor higher yields due to stabilized intermediates.

-

Cyclopropane Stability : Resists ring-opening below 100°C but reacts vigorously with strong acids/radicals .

-

Pyridine Reactivity : NAS occurs preferentially at the 4-position unless steric hindrance is present .

This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 2-amino-propionamide derivatives. Key structural analogs include:

Key Observations:

Pyridine Positional Isomerism: The pyridin-3-ylmethyl (target compound) and pyridin-4-ylmethyl () substituents differ in nitrogen positioning on the pyridine ring.

Cyclopropyl vs. Alkyl Groups : The cyclopropyl group introduces ring strain and rigidity, which may enhance metabolic stability compared to flexible alkyl groups like isopropyl .

Piperidine vs. Pyridine : Piperidine-containing analogs () feature a saturated six-membered ring, increasing basicity and steric bulk compared to aromatic pyridine derivatives. This could influence blood-brain barrier penetration or off-target effects .

Physicochemical and Pharmacokinetic Inferences

While experimental data (e.g., solubility, logP) are absent in the provided evidence, structural trends suggest:

- Lipophilicity: The pyridin-3-ylmethyl group may confer moderate lipophilicity, whereas piperidine derivatives (e.g., 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide) could exhibit higher polarity due to the amine group.

- Metabolic Stability : The cyclopropyl group’s rigidity may reduce oxidative metabolism compared to isopropyl or linear alkyl chains .

- Stereochemical Impact: The (S)-configuration in the target compound could enhance enantioselective binding to chiral biological targets, unlike achiral analogs like 4-(Butyrylamino)benzoic acid ().

Discontinued Status and Practical Considerations

The target compound and several analogs (e.g., 4-(Butyrylamino)benzoic acid) are listed as discontinued in commercial catalogs (). Potential reasons include:

- Synthetic Challenges : Complex stereochemistry or unstable intermediates (e.g., cyclopropane synthesis).

- Poor Bioavailability : Structural features (e.g., high molecular weight, polar groups) may limit absorption.

- Lack of Efficacy : Preliminary biological screening might have revealed insufficient activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing (S)-2-Amino-N-cyclopropyl-N-pyridin-3-ylmethyl-propionamide with high enantiomeric purity?

- Methodological Answer : The compound’s synthesis likely involves amide coupling between cyclopropyl and pyridinylmethyl groups. A multi-step approach could include:

- Step 1 : Protection of the amino group in the (S)-2-aminopropionamide precursor using tert-butoxycarbonyl (Boc) to prevent racemization.

- Step 2 : Nucleophilic substitution or coupling reactions to introduce the cyclopropyl and pyridinylmethyl moieties, as seen in structurally similar compounds like 2,2-Dimethyl-N-pyridin-3-yl-propionamide .

- Step 3 : Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to yield the final product.

- Purification : Use chiral HPLC (≥98% purity criteria, as applied to analogous compounds ) to ensure enantiomeric purity.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement, particularly effective for small-molecule structures .

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., cyclopropyl CH₂, pyridinyl aromatic protons) and stereochemical integrity.

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and amine N-H bends.

- Mass spectrometry : Confirm molecular weight (e.g., 234.3 g/mol for similar compounds ).

Q. How should researchers mitigate hygroscopicity issues during storage and handling?

- Methodological Answer :

- Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond.

- Handling : Conduct experiments in a glovebox or under dry nitrogen atmosphere, as recommended for hygroscopic amides in safety protocols .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use the compound’s InChI key (e.g., derived from PubChem data ) in software like AutoDock Vina to simulate interactions with active sites.

- MD simulations : Analyze stability of ligand-protein complexes over time (100+ ns trajectories) using GROMACS/AMBER.

- QSAR modeling : Corrogate structural features (e.g., pyridinyl electronegativity, cyclopropyl steric effects) with activity data from analogs .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Methodological Answer :

- Cross-validation : Compare SHELXL-refined structures with DFT-optimized geometries to identify discrepancies in bond lengths/angles.

- Twinned data refinement : Apply SHELXD for initial phasing and SHELXE for density modification in cases of pseudo-merohedral twinning .

- Multi-technique corroboration : Validate using powder XRD, solid-state NMR, and IR to confirm polymorphic consistency.

Q. How can researchers optimize enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral catalysts : Use Evans’ oxazaborolidine catalysts for enantioselective amide formation.

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired (R)-enantiomers, as demonstrated for amino acid derivatives .

- In-line analytics : Integrate chiral HPLC (e.g., Chiralpak AD-H column) for real-time monitoring .

Q. What experimental designs reconcile discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- ADME profiling : Assess bioavailability via Caco-2 cell permeability assays and hepatic microsomal stability tests.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity in vivo.

- Species-specific modeling : Compare murine vs. human CYP450 metabolism using hepatocyte co-cultures, as applied to fluoropyridine analogs .

Data Contradiction Analysis

Q. How should conflicting results about the compound’s stability under physiological pH be addressed?

- Methodological Answer :

- Controlled degradation studies : Incubate the compound in buffers (pH 1–10, 37°C) and quantify degradation products via UPLC-MS.

- Statistical rigor : Apply longitudinal factorial invariance testing (e.g., intercept/residual invariance checks ) to ensure measurement consistency.

- Cross-lab validation : Collaborate with independent labs to replicate results, using standardized protocols from safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.